2-isocyano-N,N-dimethylethanamine
Overview
Description
2-Isocyano-N,N-dimethylethanamine: is an organic compound characterized by the presence of an isocyano group (-N≡C) attached to a dimethylethanamine backbone. This compound is notable for its unique reactivity and versatility in organic synthesis, particularly in the formation of heterocycles and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-isocyano-N,N-dimethylethanamine typically involves the formylation of a primary amine followed by dehydration. One common method includes the reaction of N,N-dimethylethanamine with formic acid and a dehydrating agent such as phosphorus oxychloride or thionyl chloride. The reaction proceeds under mild conditions to yield the desired isocyanide .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same formylation and dehydration steps but is optimized for large-scale production with enhanced safety measures to handle the toxic reagents involved .
Chemical Reactions Analysis
Types of Reactions: 2-Isocyano-N,N-dimethylethanamine undergoes a variety of chemical reactions, including:
Oxidation: The isocyano group can be oxidized to form isocyanates.
Reduction: Reduction of the isocyano group can yield primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyano group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the isocyano group under mild conditions.
Major Products:
Oxidation: Isocyanates.
Reduction: Primary amines.
Substitution: Various substituted amines, alcohols, and thiols
Scientific Research Applications
Chemistry: 2-Isocyano-N,N-dimethylethanamine is widely used in the synthesis of heterocycles and other complex organic molecules. Its unique reactivity makes it a valuable building block in multicomponent reactions, such as the Ugi reaction .
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It serves as a probe in biochemical assays due to its ability to form stable complexes with various biomolecules .
Industry: Industrially, this compound is employed in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients highlights its importance in medicinal chemistry .
Mechanism of Action
The mechanism of action of 2-isocyano-N,N-dimethylethanamine involves its ability to act as both a nucleophile and an electrophile. The isocyano group can interact with various molecular targets, including enzymes and receptors, through covalent bonding. This dual reactivity allows it to participate in a wide range of chemical transformations, making it a versatile tool in synthetic and medicinal chemistry .
Comparison with Similar Compounds
N,N-Dimethylethanamine: Lacks the isocyano group, making it less reactive in certain synthetic applications.
2-Isocyanoethylamine: Similar structure but without the dimethyl groups, leading to different reactivity and applications.
Isocyanobenzene: Contains an aromatic ring, which significantly alters its chemical properties and reactivity.
Uniqueness: 2-Isocyano-N,N-dimethylethanamine stands out due to its combination of the isocyano group with a dimethylethanamine backbone. This unique structure imparts distinct reactivity, making it particularly useful in multicomponent reactions and as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-isocyano-N,N-dimethylethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c1-6-4-5-7(2)3/h4-5H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBMLNOJOQRAMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC[N+]#[C-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001300073 | |
Record name | 2-Isocyano-N,N-dimethylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001300073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78375-49-2 | |
Record name | 2-Isocyano-N,N-dimethylethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78375-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Isocyano-N,N-dimethylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001300073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-isocyanoethyl)dimethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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